molecular formula C18H20BrN3O2 B247761 2-(4-Bromophenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone

2-(4-Bromophenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone

Cat. No. B247761
M. Wt: 390.3 g/mol
InChI Key: ANTBFVQNFHSECY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromophenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone, also known as BPP-2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. BPP-2 is a small molecule that belongs to the family of piperazine derivatives and has been shown to have a range of biological activities, including anti-inflammatory, analgesic, and anxiolytic effects.

Mechanism of Action

The exact mechanism of action of 2-(4-Bromophenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone is not fully understood. However, it is believed that 2-(4-Bromophenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone exerts its effects by modulating the activity of various neurotransmitter systems, including the dopamine, serotonin, and GABA systems. 2-(4-Bromophenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone has been shown to bind to the dopamine D3 receptor and the serotonin 5-HT1A receptor, which may contribute to its anxiolytic effects. 2-(4-Bromophenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone has also been shown to enhance the activity of the GABA system, which may contribute to its analgesic effects.
Biochemical and physiological effects:
2-(4-Bromophenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone has been shown to have a range of biochemical and physiological effects. In preclinical studies, 2-(4-Bromophenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(4-Bromophenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone has also been shown to inhibit the activation of nociceptive neurons in the spinal cord, which may contribute to its analgesic effects. Additionally, 2-(4-Bromophenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone has been shown to reduce anxiety-like behavior in animal models, which may be due to its modulation of neurotransmitter systems such as dopamine, serotonin, and GABA.

Advantages and Limitations for Lab Experiments

2-(4-Bromophenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone has several advantages for lab experiments. It is a small molecule that can be easily synthesized in high purity. 2-(4-Bromophenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone has also been shown to have good bioavailability and can be administered orally. However, there are some limitations to using 2-(4-Bromophenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone in lab experiments. 2-(4-Bromophenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood. Additionally, the exact mechanism of action of 2-(4-Bromophenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone is not fully understood, which may make it challenging to interpret experimental results.

Future Directions

There are several future directions for the study of 2-(4-Bromophenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone. One area of research could be to further investigate the mechanism of action of 2-(4-Bromophenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone and its interaction with neurotransmitter systems such as dopamine, serotonin, and GABA. Another area of research could be to study the safety and efficacy of 2-(4-Bromophenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone in humans. Additionally, 2-(4-Bromophenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone could be further explored for its potential therapeutic benefits in other diseases, such as depression and schizophrenia. Overall, further research is needed to fully understand the potential of 2-(4-Bromophenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone as a therapeutic agent.

Synthesis Methods

The synthesis of 2-(4-Bromophenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone involves the reaction of 4-bromoanisole with 4-pyridylmethylpiperazine in the presence of potassium carbonate and 1,2-dichloroethane. The resulting product is then purified using column chromatography to obtain 2-(4-Bromophenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone in high purity.

Scientific Research Applications

2-(4-Bromophenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone has been extensively studied for its potential therapeutic benefits in various diseases, including inflammation, pain, and anxiety. In preclinical studies, 2-(4-Bromophenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(4-Bromophenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone has also been shown to have analgesic effects by inhibiting the activation of nociceptive neurons in the spinal cord. Additionally, 2-(4-Bromophenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone has been shown to have anxiolytic effects by reducing anxiety-like behavior in animal models.

properties

Product Name

2-(4-Bromophenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone

Molecular Formula

C18H20BrN3O2

Molecular Weight

390.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C18H20BrN3O2/c19-16-1-3-17(4-2-16)24-14-18(23)22-11-9-21(10-12-22)13-15-5-7-20-8-6-15/h1-8H,9-14H2

InChI Key

ANTBFVQNFHSECY-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=NC=C2)C(=O)COC3=CC=C(C=C3)Br

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)C(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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